N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-oxo-4-phenylbutanamide
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Description
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-oxo-4-phenylbutanamide is a useful research compound. Its molecular formula is C20H21N5O3 and its molecular weight is 379.42. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Research has demonstrated the potential of 1,2,4-triazole derivatives, including structures similar to N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-oxo-4-phenylbutanamide, in antimicrobial applications. Specifically, the synthesis of new 1,2,4-triazoles and their derivatives has shown promising results in terms of antimicrobial activities. These compounds have been tested against a variety of microbial strains, showcasing good to moderate activity in many cases. The antimicrobial activity is attributed to the unique structural features of the 1,2,4-triazole ring, which can interact with bacterial or fungal cellular components to inhibit growth or cause cell death (Hacer Bayrak et al., 2009).
Synthesis and Characterization
The chemical synthesis and characterization of compounds related to this compound highlight the flexibility and adaptability of 1,2,4-triazole derivatives in medicinal chemistry. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction have been utilized to confirm the structures of synthesized compounds. These analytical methods ensure the precise identification of the compounds’ molecular frameworks, crucial for understanding their biological activities and optimizing their therapeutic potential (M. N. Ahmed et al., 2016).
Properties
IUPAC Name |
N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-4-oxo-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-24-19(16-9-5-6-12-21-16)23-25(20(24)28)14-13-22-18(27)11-10-17(26)15-7-3-2-4-8-15/h2-9,12H,10-11,13-14H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQVKMIXRBKDKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)CCC(=O)C2=CC=CC=C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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